molecular formula C9H10O3 B8532233 4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione CAS No. 25417-09-8

4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione

Cat. No.: B8532233
CAS No.: 25417-09-8
M. Wt: 166.17 g/mol
InChI Key: WPVDAEVIRRJGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione is an organic compound with the molecular formula C9H10O3. It is a derivative of tetrahydrophthalic anhydride, characterized by the presence of a methyl group at the 3-position. This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione can be synthesized through the Diels-Alder reaction between maleic anhydride and isoprene . The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale Diels-Alder reactions. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles to form substituted products.

    Hydrolysis: Reacts with water to form the corresponding tetrahydrophthalic acid.

    Esterification: Reacts with alcohols to form esters.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted tetrahydrophthalic derivatives.

    Hydrolysis: Tetrahydrophthalic acid.

    Esterification: Tetrahydrophthalic esters.

Scientific Research Applications

4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione involves its reactivity as an anhydride. It can undergo nucleophilic attack by various nucleophiles, leading to the formation of substituted products. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5,6-Tetrahydrophthalic anhydride
  • cis-1,2,3,6-Tetrahydrophthalic anhydride
  • Hexahydro-4-methylphthalic anhydride
  • Phthalic anhydride

Uniqueness

4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione is unique due to the presence of the methyl group at the 3-position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural difference can influence its behavior in various chemical reactions and its suitability for specific applications .

Properties

CAS No.

25417-09-8

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

4-methyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione

InChI

InChI=1S/C9H10O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h5H,2-4H2,1H3

InChI Key

WPVDAEVIRRJGHN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1C(=O)OC2=O

Origin of Product

United States

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